(5-Chloropyridin-2-yl)(thiomorpholino)methanone
Description
(5-Chloropyridin-2-yl)(thiomorpholino)methanone is a thiomorpholino-substituted aromatic ketone featuring a pyridine ring substituted with a chlorine atom at the 5-position. This compound belongs to a broader class of thiomorpholino methanones, which are synthesized via coupling reactions between carboxylic acid derivatives and thiomorpholine.
Properties
IUPAC Name |
(5-chloropyridin-2-yl)-thiomorpholin-4-ylmethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2OS/c11-8-1-2-9(12-7-8)10(14)13-3-5-15-6-4-13/h1-2,7H,3-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYPVKCKFSMBVRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C(=O)C2=NC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Chloropyridin-2-yl)(thiomorpholino)methanone typically involves the reaction of 5-chloropyridine-2-carboxylic acid chloride with thiomorpholine under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions
(5-Chloropyridin-2-yl)(thiomorpholino)methanone undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to form thiols or amines.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Reactions: Products include substituted pyridines with various functional groups.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: Products include thiols and amines.
Scientific Research Applications
(5-Chloropyridin-2-yl)(thiomorpholino)methanone has several applications in scientific research:
Mechanism of Action
The mechanism of action of (5-Chloropyridin-2-yl)(thiomorpholino)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Key Differences :
- Electronic Effects : The 5-chloropyridinyl group introduces a heteroatom (N) and electron-withdrawing chlorine, altering electron density compared to phenyl or nitro-substituted analogs.
- Steric Considerations : Bulky substituents (e.g., 2,6-dichlorophenyl in ) may hinder rotational freedom or binding interactions.
Physicochemical Properties
Comparative NMR and yield data highlight substituent-dependent variations:
Observations :
- The carbonyl (C=O) signal in ¹³C NMR remains consistent (~165–170 ppm) across analogs, confirming scaffold stability.
- Aromatic proton shifts vary significantly with substituent electronic properties (e.g., nitro groups deshield protons ).
- Reduction of nitro to amino groups (e.g., → ) shifts aromatic protons upfield due to electron-donating effects.
Reactivity Trends :
- Nitro Reduction: Iron/ammonium chloride in ethanol reduces nitro groups to amines (e.g., 13a → 14a in ).
- Steric Hindrance : Bulky substituents (e.g., 2,6-dichlorophenyl in ) may slow reaction kinetics but improve crystallinity.
Biological Activity
(5-Chloropyridin-2-yl)(thiomorpholino)methanone is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C11H12ClN3OS
- Molecular Weight : 273.75 g/mol
- CAS Number : 2364585-04-4
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The compound may inhibit certain biological pathways, leading to various therapeutic effects.
Biological Activities
Research has indicated several potential biological activities for this compound:
- Antimicrobial Activity : Studies have shown that this compound exhibits significant antimicrobial properties against various bacterial strains, suggesting its potential as an antibiotic agent.
- Anticancer Properties : Preliminary investigations indicate that this compound may inhibit tumor cell proliferation and induce apoptosis in cancer cell lines.
- Anti-inflammatory Effects : The compound has been studied for its ability to reduce inflammation markers, indicating potential use in treating inflammatory diseases.
Case Studies
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Antimicrobial Efficacy :
- A study evaluated the effectiveness of this compound against Gram-positive and Gram-negative bacteria. Results demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli, indicating strong antibacterial activity.
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Anticancer Activity :
- In vitro assays using human cancer cell lines showed that treatment with this compound resulted in a 50% reduction in cell viability at concentrations as low as 10 µM after 48 hours, suggesting potent anticancer effects.
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Anti-inflammatory Effects :
- An experimental model of inflammation indicated that the compound significantly reduced levels of pro-inflammatory cytokines (TNF-alpha and IL-6) by approximately 45% compared to control groups.
Data Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
